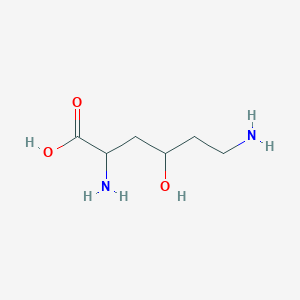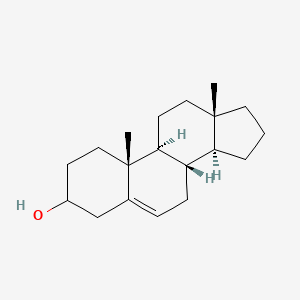
3-(氯甲基)吡啶
描述
3-(Chloromethyl)pyridine, also known as 3-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN · HCl . It is a yellow powder or yellow-tan solid with an irritating odor . This compound is widely used as an intermediate in the synthesis of various agricultural chemicals, medicines, insecticides, and sterilants .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)pyridine hydrochloride involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, 3-(Chloromethyl)pyridine hydrochloride .
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)pyridine consists of a pyridine ring with a chloromethyl group attached at the 3-position . The molecular weight of this compound is 164.03 g/mol .
Chemical Reactions Analysis
3-(Chloromethyl)pyridine hydrochloride is known to react with strong oxidizing agents and strong bases . It is also used in various chemical reactions, including the synthesis of other groups that have high added value .
Physical And Chemical Properties Analysis
3-(Chloromethyl)pyridine is a hygroscopic substance, meaning it readily absorbs moisture from the environment . It is soluble in water . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .
科学研究应用
Organic Synthesis
3-(Chloromethyl)pyridine: is a versatile intermediate in organic synthesis. It is used to synthesize various heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals . The compound’s reactivity allows for the introduction of pyridine rings into more complex molecules, which can lead to the development of new drugs and treatments.
Pharmaceutical Research
In pharmaceutical research, 3-(Chloromethyl)pyridine plays a role in the synthesis of pyrimidine derivatives, which have shown a range of pharmacological effects, including anti-inflammatory properties . These derivatives are being studied for their potential use in new anti-inflammatory agents with minimal toxicity.
Material Science
3-(Chloromethyl)pyridine: is utilized in material science for the functionalization of pyridines. This process is essential for creating materials with specific properties, such as ligands for transition metals and catalysts . The ability to modify the pyridine ring through C-H functionalization is crucial for developing new materials with desired characteristics.
Environmental Studies
The environmental impact of chemicals like 3-(Chloromethyl)pyridine is also a significant area of study. Research into the genotoxicity of such compounds is essential for understanding their long-term effects on ecosystems and human health . This research helps in assessing the safety and environmental risks associated with the use of these chemicals.
Biochemistry Research
In biochemistry, 3-(Chloromethyl)pyridine derivatives are investigated for their antibacterial activity. For instance, selenium-containing chitosan derivatives synthesized using this compound have shown promising results against bacteria like Staphylococcus aureus and Escherichia coli . Such studies are vital for developing new antibacterial drugs.
Industrial Applications
3-(Chloromethyl)pyridine: finds industrial applications in the synthesis of agricultural chemicals, where it serves as an intermediate for creating compounds that protect crops from pests and diseases . Its role in synthesizing veterinary chemicals also highlights its importance in maintaining animal health and food safety.
作用机制
While the specific mechanism of action for 3-(Chloromethyl)pyridine is not explicitly mentioned in the search results, it is known that pyrimidines, a class of compounds similar to pyridines, exhibit a range of pharmacological effects. These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .
安全和危害
3-(Chloromethyl)pyridine is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe skin burns and eye damage. It is also suspected of causing genetic defects . In case of a spill or leak, it is recommended to isolate the area, ensure adequate ventilation, and use personal protective equipment .
属性
IUPAC Name |
3-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c7-4-6-2-1-3-8-5-6/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQCWYFDIQSALX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6959-48-4 (hydrochloride) | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043825 | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)pyridine | |
CAS RN |
3099-31-8 | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3099-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003099318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(CHLOROMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QM5JL9CFT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary toxicological concern associated with 3-(Chloromethyl)pyridine?
A: Research indicates that 3-(Chloromethyl)pyridine exhibits carcinogenic activity. In animal studies, oral administration of the compound led to the development of squamous-cell papillomas and carcinomas in the stomachs of both rats and mice. [, ] This suggests that 3-(Chloromethyl)pyridine can induce tumors at the site of topical application.
Q2: How does 3-(Chloromethyl)pyridine's structure influence its mutagenic potential?
A: While the exact mechanism is not fully elucidated in the provided research, a study comparing 3-(Chloromethyl)pyridine with its positional isomer, 2-(Chloromethyl)pyridine, offers some insights. [] Both compounds were tested for their ability to induce chromosomal aberrations, sister chromatid exchanges, and micronuclei formation in mice. Interestingly, only 3-(Chloromethyl)pyridine showed significant mutagenic activity, specifically causing an increased frequency of sister chromatid exchanges. This suggests that the specific position of the chloromethyl group on the pyridine ring plays a crucial role in determining the compound's mutagenic potential.
Q3: Can you explain the significance of the observation that 3-(Chloromethyl)pyridine induces DNA repair specifically in hamster hepatocytes?
A: Research using the hepatocyte primary culture/DNA repair assay reveals that 3-(Chloromethyl)pyridine was inactive in both rat and hamster hepatocyte systems, unlike other tested chemicals. [] This inactivity suggests that 3-(Chloromethyl)pyridine might not be metabolized into genotoxic metabolites by these hepatocytes or that the metabolic pathway for this compound differs significantly between species.
Q4: What is the role of 3-(Chloromethyl)pyridine in the synthesis of other chemical compounds?
A: 3-(Chloromethyl)pyridine acts as a versatile building block in organic synthesis. It is commonly employed to introduce a 3-pyridylmethyl group onto various molecules through nucleophilic substitution reactions. For instance, it has been successfully utilized in the synthesis of novel nicotinamide derivatives with potential pharmaceutical applications. [] Additionally, it serves as a key reagent in synthesizing complex heterocyclic compounds like 3,6-Dibromo-9-(3-pyridylmethyl)-9H-carbazole. [] The chlorine atom in 3-(Chloromethyl)pyridine can be readily displaced by nucleophiles, making it a highly useful synthetic intermediate.
Q5: How is 3-(Chloromethyl)pyridine utilized in coordination chemistry?
A: 3-(Chloromethyl)pyridine plays a crucial role in the synthesis of functionalized ligands for constructing cadmium complexes. [] Reacting it with 1,4,8,11-tetraazacyclotetradecane (cyclam) yields a tetrakis(3-pyridylmethyl) functionalized ligand, which then forms extended polymeric structures with cadmium salts. This highlights the utility of 3-(Chloromethyl)pyridine in building blocks for supramolecular coordination polymers with potential applications in materials science.
Q6: Can 3-(Chloromethyl)pyridine be transformed into other substituted pyridine derivatives?
A: Yes, 3-(Chloromethyl)pyridine serves as a starting material for synthesizing various substituted pyridine derivatives. One example is its use in the synthesis of nuclear chlorinated pyridine-3-carboxylic acids (nicotinic acids). [] This transformation involves oxidizing the chloromethyl group to a carboxylic acid, showcasing the versatility of 3-(Chloromethyl)pyridine in accessing diverse pyridine-based compounds.
Q7: Is there a method for synthesizing 5-(4-Fluorophenyl)-3-(chloromethyl)pyridine?
A: Research outlines a five-step synthetic route for preparing 5-(4-Fluorophenyl)-3-(chloromethyl)pyridine from 5-Bromonicotinic acid. [] This approach involves esterification, Suzuki coupling, sodium tetrahydroborate reduction, and chlorination, offering an effective pathway for obtaining this specific derivative.
Q8: What analytical techniques are employed to characterize 3-(Chloromethyl)pyridine and its derivatives?
A8: Various analytical methods are used to characterize 3-(Chloromethyl)pyridine and its derivatives. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This method helps determine the structure and purity of the compounds by analyzing the magnetic properties of atomic nuclei. [, , ]
- Infrared (IR) Spectroscopy: This technique identifies functional groups present in the molecule based on their characteristic absorption of infrared radiation. []
- Mass Spectrometry (MS): MS methods, such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-EI-MS), are used to determine the molecular weight and fragmentation patterns of the compounds, providing valuable information about their structure and composition. []
- Elemental Analysis: This technique measures the percentage of each element present in a compound, confirming its chemical composition and purity. []
- X-ray Diffraction: This method is specifically employed to determine the three-dimensional structure of crystalline compounds, providing insights into their molecular packing and intermolecular interactions. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

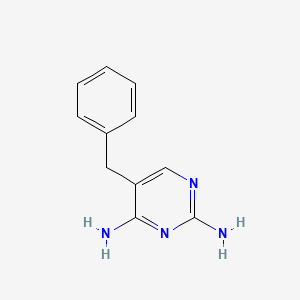
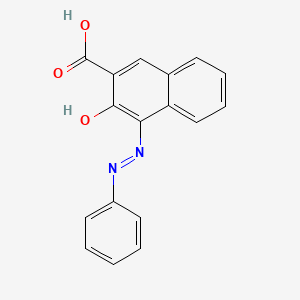


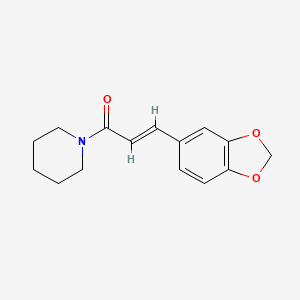
![N-[2-(1-azepanyl)phenyl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B1204555.png)
![3-[[1-[1-(2-furanylmethyl)-5-tetrazolyl]propyl-(2-phenylethyl)amino]methyl]-7-methoxy-1H-quinolin-2-one](/img/structure/B1204556.png)
![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(thiophen-2-ylmethyl)-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1204557.png)
![N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide](/img/structure/B1204560.png)
![4-Chloro-6-[4-[(4-methylphenyl)-oxomethyl]-1,2-dihydropyrazol-3-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1204561.png)

